(S)-Ethyl 4-bromo-3-hydroxybutanoate
Overview
Description
(S)-Ethyl 4-bromo-3-hydroxybutanoate is an organic compound with the chemical formula C6H11BrO3 and a molecular weight of 211.05 g/mol . It is a chiral compound, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image. This compound is typically a colorless liquid with a noticeable fragrance at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-Ethyl 4-bromo-3-hydroxybutanoate is synthesized through the reaction of (S)-3-hydroxybutyric acid with bromoethanol . The reaction typically involves the use of a base such as sodium hydroxide to facilitate the esterification process. The reaction conditions often include a controlled temperature environment to ensure the desired stereochemistry is maintained.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and advanced purification techniques such as distillation and crystallization are common to achieve high-quality product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(S)-Ethyl 4-bromo-3-hydroxybutanoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of 4-bromo-3-oxobutanoic acid.
Reduction: Formation of 4-bromo-3-hydroxybutanol.
Substitution: Formation of 4-amino-3-hydroxybutanoate or 4-alkyl-3-hydroxybutanoate.
Scientific Research Applications
(S)-Ethyl 4-bromo-3-hydroxybutanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-Ethyl 4-bromo-3-hydroxybutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes that catalyze its conversion into biologically active molecules. These enzymes often recognize the chiral center of the compound, leading to stereospecific reactions that are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-bromo-3-hydroxybutanoate: The racemic mixture of the compound.
®-Ethyl 4-bromo-3-hydroxybutanoate: The enantiomer of (S)-Ethyl 4-bromo-3-hydroxybutanoate.
4-bromo-3-hydroxybutanoic acid: The acid form of the compound.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. The (S)-enantiomer is often preferred in pharmaceutical applications due to its higher efficacy and lower side effects compared to the racemic mixture or the ®-enantiomer .
Properties
IUPAC Name |
ethyl (3S)-4-bromo-3-hydroxybutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-4H2,1H3/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZRKZQHJNWBEI-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CBr)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](CBr)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369976 | |
Record name | Ethyl (3S)-4-bromo-3-hydroxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95537-36-3 | |
Record name | Ethyl (3S)-4-bromo-3-hydroxybutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95537-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (3S)-4-bromo-3-hydroxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butanoic acid, 4-bromo-3-hydroxy-, ethyl ester, (3S) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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